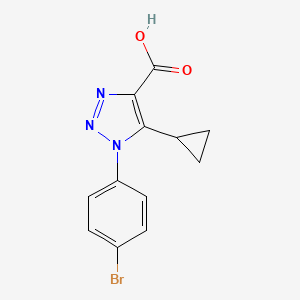

1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid

説明

This compound is a derivative of cyclopropanecarboxylic acid with a 4-bromophenyl group and a 1H-1,2,3-triazole ring . The presence of the bromophenyl group suggests that it might have been synthesized through a bromination reaction.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound, due to the presence of the bromophenyl group, might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the bromophenyl group could potentially increase its molecular weight and influence its solubility .科学的研究の応用

Analgesic and Anti-inflammatory Activity

Triazole derivatives have been studied for their potential anti-inflammatory and analgesic activities. For instance, a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives displayed significant inhibition against carrageenan-induced rat paw edema, indicating anti-inflammatory properties. Some derivatives were found to be as potent or more potent than standard drugs like Indomethacin and Celecoxib, and importantly, they exhibited no ulcerogenic activity (Rabea et al., 2006).

Anticonvulsant Effects

Certain triazole derivatives, such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have shown promising anticonvulsant properties in preclinical studies. These compounds have the potential to enhance the protective action of classical antiepileptic drugs against seizures induced by maximal electroshock in mice, indicating their utility in epilepsy treatment (Luszczki et al., 2012).

Protective Effects Against Oxidative Stress

Some triazole derivatives have been evaluated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential role in mitigating oxidative damage in tissues. The study found that certain thiazolo-triazole compounds can ameliorate peroxidative injury selectively in organs like the brain and liver (Aktay et al., 2005).

Imaging Applications

Triazole derivatives have also been considered for diagnostic imaging purposes. For instance, a study focused on 1,5-bis-diaryl-1,2,4-triazole-based compounds for their potential use as positron emission tomography (PET) radioligands, aiming to selectively image cyclooxygenase-1 (COX-1) in the brain. This application is crucial for diagnosing and understanding neuroinflammatory conditions (Shrestha et al., 2018).

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The bromophenyl group may participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The bromophenyl and cyclopropyl groups may influence its distribution and metabolism .

Result of Action

Similar compounds have been found to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH can affect the ionization state of the carboxylic acid group, potentially influencing its interaction with targets .

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)-5-cyclopropyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2/c13-8-3-5-9(6-4-8)16-11(7-1-2-7)10(12(17)18)14-15-16/h3-7H,1-2H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDWYZSYLNDCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)

![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)

![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)

![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)

![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)

![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)